molecular formula C₂₄H₄₂ B1145317 1,3,5-Trihexylbenzene CAS No. 29536-28-5

1,3,5-Trihexylbenzene

Cat. No.: B1145317
CAS No.: 29536-28-5
M. Wt: 330.59
InChI Key:
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Description

1,3,5-Trihexylbenzene is a useful research compound. Its molecular formula is C₂₄H₄₂ and its molecular weight is 330.59. The purity is usually 95%.
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Scientific Research Applications

1. Organic Synthesis and Medicinal Chemistry

1,3,5-Triisopropylbenzene, a close derivative of 1,3,5-Trihexylbenzene, is efficiently oxidized using N-hydroxyphthalimide (NHPI) as a catalyst, yielding phenol derivatives that are valuable as pharmaceutical starting materials (Aoki et al., 2005).

2. Photolysis and Chemical Stability Studies

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), another derivative, is notable for its stability but exhibits sensitivity to light, producing a long-lived free radical upon photolysis. The mechanism involves intersystem crossing and NO2-ONO isomerization, leading to the formation of a phenoxyl radical (Xiong et al., 2014).

3. Electrochemistry and Material Science

Star-shaped compounds based on 1,3,5-triarylbenzenes, which include derivatives of this compound, have been studied for their electrochemical properties. These compounds exhibit complex redox behavior and have potential applications in organic electronics (Rapta et al., 2012).

4. Organic Frameworks and Porous Materials

1,3,5-Triformylbenzene and its derivatives are used in synthesizing covalent organic frameworks (COFs), which are highly crystalline, stable, and porous materials, broadening the scope of applications in material science (Uribe-Romo et al., 2011).

5. Polymer Science and Catalysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,3,5-Trihexylbenzene can be achieved through a Friedel-Crafts alkylation reaction using benzene as the starting material and hexyl chloride as the alkylating agent. The reaction is catalyzed by aluminum chloride and requires careful control of reaction conditions to prevent over-alkylation. The product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Benzene", "Hexyl chloride", "Aluminum chloride", "Anhydrous conditions" ], "Reaction": [ "Add anhydrous aluminum chloride to a mixture of benzene and hexyl chloride in a dry solvent such as dichloromethane or chloroform", "Stir the mixture at a low temperature (0-5°C) for several hours to allow for the Friedel-Crafts alkylation reaction to occur", "Quench the reaction with a weak acid such as dilute hydrochloric acid to destroy excess aluminum chloride", "Extract the product with a non-polar solvent such as diethyl ether or hexane", "Wash the organic layer with water and dry over anhydrous magnesium sulfate", "Concentrate the product under reduced pressure and purify through recrystallization or column chromatography" ] }

CAS No.

29536-28-5

Molecular Formula

C₂₄H₄₂

Molecular Weight

330.59

Origin of Product

United States
Customer
Q & A

Q1: What is a notable characteristic of the 1,3,5-trihexylbenzene synthesis method described in the research?

A1: The research highlights a method for producing this compound through the cyclotrimerization of oct-1-yne using a PdCl2/CuCl2 catalyst in a poly(ethylene glycol)-400 (PEG-400) medium []. The significance lies in the method's high yield and environmentally benign conditions, utilizing a recyclable catalyst system.

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